1-(1-Bromoethyl)-2,4,5-trifluorobenzene
Description
However, based on the evidence provided, 1-(bromomethyl)-2,4,5-trifluorobenzene (CAS: 157911-56-3) is extensively documented as a key intermediate in pharmaceutical synthesis, particularly for the COVID-19 drug candidate S-217622 (Ensitrelvir). This bromomethyl variant is structurally similar but differs in the bromine substituent’s position (methyl vs. ethyl group).
Properties
CAS No. |
957198-20-8 |
|---|---|
Molecular Formula |
C8H6BrF3 |
Molecular Weight |
239.03 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C8H6BrF3/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-4H,1H3 |
InChI Key |
HHESEUKOVBJPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Evidence Discrepancies
The evidence predominantly references 1-(bromomethyl)-2,4,5-trifluorobenzene (CAS: 157911-56-3) rather than the queried 1-(1-bromoethyl) variant. Potential nomenclature errors or structural misalignments should be clarified.
Preparation Methods
Reaction Mechanism and Catalytic Systems
Side-chain bromination of alkylated aromatic compounds often employs radical-initiated processes to avoid undesirable ring substitution. For 1-(1-bromoethyl)-2,4,5-trifluorobenzene, the bromination of 2,4,5-trifluoroethylbenzene using N-bromosuccinimide (NBS) in apolar solvents has been widely documented. The reaction proceeds via a radical chain mechanism, where azobisisobutyronitrile (AIBN) generates radicals to abstract hydrogen from the ethyl side chain, enabling bromine transfer from NBS.
Key Parameters:
Industrial-Scale Optimization
Industrial protocols often modify reaction conditions to enhance efficiency:
-
Temperature Control: Maintaining 75–85°C prevents thermal degradation of intermediates.
-
Continuous Flow Systems: These reduce reaction times from hours to minutes while improving yield consistency.
-
Solvent Recycling: Apolar solvents like cyclohexane are distilled and reused, lowering costs and environmental impact.
Example Procedure:
2,4,5-Trifluoroethylbenzene (10 mmol) and NBS (10 mmol) are dissolved in cyclohexane (50 mL). AIBN (0.05 mmol) is added, and the mixture is refluxed at 80°C for 3 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via vacuum distillation (yield: 78–82%).
Direct Bromination Using Molecular Bromine
Iron-Catalyzed Bromination
An alternative method involves direct bromination of 2,4,5-trifluoroethylbenzene with molecular bromine (Br₂) in the presence of iron powder. This approach, adapted from similar trifluorobenzene brominations, leverages iron’s Lewis acidity to polarize Br₂, facilitating electrophilic attack on the ethyl side chain.
Optimization Insights:
-
Solvent: Chloroform or carbon tetrachloride (CCl₄) enhances bromine solubility but raises toxicity concerns.
-
Catalyst Loading: Iron powder (2.5–5.0 mol%) balances reactivity and cost.
-
Additives: Azobisisobutyronitrile (0.2–0.6 mol%) suppresses ring bromination by stabilizing ethyl-centered radicals.
Typical Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate | 2,4,5-Trifluoroethylbenzene |
| Bromine Equivalents | 0.5–1.5 |
| Solvent | CCl₄ (250–300 mL/mol) |
| Temperature | 82–102°C |
| Yield | 66–72% |
Challenges and Mitigation Strategies
-
Byproduct Formation: Ring-brominated byproducts are minimized by strict temperature control (82–102°C) and rapid bromine addition (3–4 hours).
-
Workup Protocol: Post-reaction, the mixture is treated with sodium bisulfite to quench excess Br₂, followed by NaOH washes to remove acidic impurities.
Comparative Analysis of Methods
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
